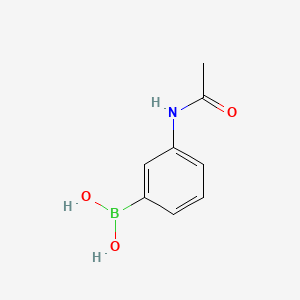

3-Acetamidophenylboronsäure

Übersicht

Beschreibung

3-Acetamidophenylboronic acid (3-AMPA) is an organic compound that has been used in a variety of scientific research applications. It is a boronic acid derivative of acetaminophen, a commonly used analgesic and antipyretic drug. 3-AMPA is a versatile compound that has been used in a wide range of chemical, biochemical and physiological experiments.

Wissenschaftliche Forschungsanwendungen

Suzuki-Miyaura-Kupplungsreaktionen

3-Acetamidophenylboronsäure wird als Reaktant in Suzuki-Miyaura-Kupplungsreaktionen verwendet . Dies ist eine Art von palladiumkatalysierter Kreuzkupplungsreaktion, die zur Synthese von Biarylverbindungen eingesetzt wird, einer wichtigen Klasse von Verbindungen in der pharmazeutischen Chemie.

Trifluormethylierung

Diese Verbindung ist auch an Trifluormethylierungsreaktionen beteiligt . Trifluormethylgruppen werden oft in organische Moleküle eingeführt, um ihre Stabilität, Bioverfügbarkeit und Lipophilie zu verbessern, was besonders nützlich bei der Entwicklung von Pharmazeutika und Agrochemikalien ist.

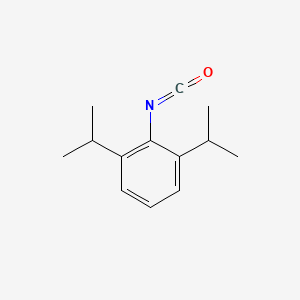

Synthese von NR2B-Subtyp von NMDA-Rezeptor-Antagonisten

This compound wird bei der Synthese von NR2B-Subtyp von NMDA-Rezeptor-Antagonisten verwendet . Diese Antagonisten haben potenzielle antidepressive Aktivität und können zur Behandlung verschiedener neurologischer und psychiatrischer Störungen eingesetzt werden.

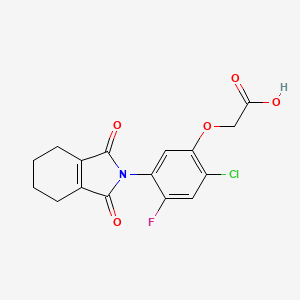

Synthese von 17,20-Lyase-Inhibitoren

Diese Verbindung wird bei der Synthese von Biphenylylmethylimidazolderivaten verwendet, die als 17,20-Lyase-Inhibitoren wirken . Diese Inhibitoren werden zur Behandlung von Krankheiten wie Prostatakrebs und Morbus Cushing eingesetzt.

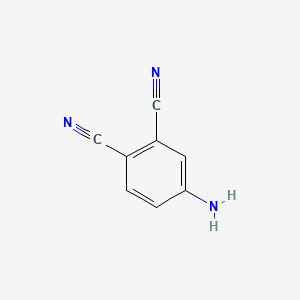

Synthese von Antimitika und Antitumormitteln

This compound wird bei der Synthese von (Indolyl)-3,5-substituierten Benzolanaloga verwendet . Diese Analoga haben antimitische und antitumorale Aktivität, was sie zu potenziellen Kandidaten für die Krebstherapie macht.

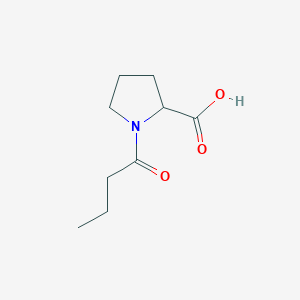

Synthese von AMPA-Rezeptor-Positivmodulatoren

Diese Verbindung wird bei der Synthese von substituierten Pyrrolidinen und Tetrahydrofuranen verwendet . Diese Verbindungen wirken als AMPA-Rezeptor-Positivmodulatoren, die die kognitive Funktion verbessern können und zur Behandlung von neurologischen Störungen wie Alzheimer-Krankheit eingesetzt werden.

Safety and Hazards

3-Acetamidophenylboronic acid may cause respiratory irritation, serious eye irritation, and skin irritation . It is recommended to avoid contact with skin and eyes, avoid breathing dust, and avoid ingestion . If swallowed, seek immediate medical assistance . It is also advised to store the compound in a dry, cool, and well-ventilated place .

Wirkmechanismus

Target of Action

3-Acetamidophenylboronic acid is a reactant involved in the synthesis of a variety of inhibitors . It primarily targets the NR2B subtype of NMDA receptors , which play a crucial role in synaptic plasticity and memory function.

Mode of Action

The compound interacts with its targets by participating in Suzuki-Miyaura coupling reactions . It also undergoes trifluoromethylation , which can enhance the compound’s interaction with its targets and induce changes in their function.

Biochemical Pathways

The compound affects several biochemical pathways. It is involved in the synthesis of NR2B subtype of NMDA receptor antagonists , which can have antidepressant activity. It also contributes to the synthesis of biphenylylmethylimidazole derivatives , which can act as 17,20-lyase inhibitors, and (indolyl)-3,5-substituted benzene analogs , which can have antimitotic and antitumor activity.

Pharmacokinetics

Its molecular weight of 17898 suggests that it may have reasonable bioavailability, as compounds with a molecular weight under 500 are generally well-absorbed.

Result of Action

The molecular and cellular effects of 3-Acetamidophenylboronic acid’s action depend on the specific pathway and target. For example, when it acts as an NR2B subtype of NMDA receptor antagonist, it can potentially exert antidepressant effects . When involved in the synthesis of antimitotic and antitumor analogs, it can contribute to the inhibition of cell division and tumor growth .

Biochemische Analyse

Biochemical Properties

3-Acetamidophenylboronic acid plays a significant role in biochemical reactions, particularly as an inhibitor of serine proteases. It interacts with enzymes such as chymotrypsin and trypsin by forming a reversible covalent bond with the active site serine residue. This interaction inhibits the enzyme’s activity, making 3-Acetamidophenylboronic acid a valuable tool for studying protease function and regulation . Additionally, it has been used in the synthesis of inhibitors for the NR2B subtype of NMDA receptors, which are involved in neurological processes .

Cellular Effects

3-Acetamidophenylboronic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the activity of proteases within cells, leading to alterations in protein degradation and processing. This can impact cell signaling pathways that rely on protease activity, such as those involved in apoptosis and inflammation . Furthermore, 3-Acetamidophenylboronic acid can modulate gene expression by inhibiting proteasome activity, which is responsible for degrading ubiquitinated proteins .

Molecular Mechanism

The molecular mechanism of 3-Acetamidophenylboronic acid involves its ability to form reversible covalent bonds with the active sites of serine proteases. This interaction inhibits the enzyme’s catalytic activity by blocking the access of substrates to the active site. Additionally, 3-Acetamidophenylboronic acid can interact with other biomolecules, such as NMDA receptors, by binding to specific sites and modulating their activity . These interactions can lead to changes in cellular processes and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Acetamidophenylboronic acid can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions. Long-term studies have shown that 3-Acetamidophenylboronic acid can have sustained effects on cellular function, particularly in inhibiting protease activity and modulating gene expression . These effects can be observed in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of 3-Acetamidophenylboronic acid vary with different dosages in animal models. At low doses, the compound can effectively inhibit protease activity without causing significant toxicity. At higher doses, it can lead to adverse effects, such as toxicity and disruption of normal cellular processes . Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical effects without causing harm to the organism.

Metabolic Pathways

3-Acetamidophenylboronic acid is involved in various metabolic pathways, particularly those related to protease inhibition and protein degradation. It interacts with enzymes such as chymotrypsin and trypsin, inhibiting their activity and affecting the overall metabolic flux within cells . Additionally, the compound can influence metabolite levels by modulating the activity of proteasomes and other protein-degrading complexes .

Transport and Distribution

Within cells and tissues, 3-Acetamidophenylboronic acid is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments where it can exert its biochemical effects. The compound’s distribution can also be influenced by its chemical properties, such as solubility and stability .

Subcellular Localization

3-Acetamidophenylboronic acid is localized to specific subcellular compartments, including the cytoplasm and organelles involved in protein degradation, such as the proteasome. Its activity and function can be affected by targeting signals and post-translational modifications that direct it to these compartments . This localization is crucial for its role in inhibiting protease activity and modulating cellular processes.

Eigenschaften

IUPAC Name |

(3-acetamidophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BNO3/c1-6(11)10-8-4-2-3-7(5-8)9(12)13/h2-5,12-13H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBTSWKLSEOGJGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)NC(=O)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1074678 | |

| Record name | Boronic acid, B-[3-(acetylamino)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1074678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

78887-39-5 | |

| Record name | Boronic acid, (3-(acetylamino)phenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078887395 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Boronic acid, B-[3-(acetylamino)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1074678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-acetamidophenyl)boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

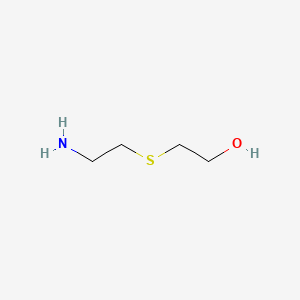

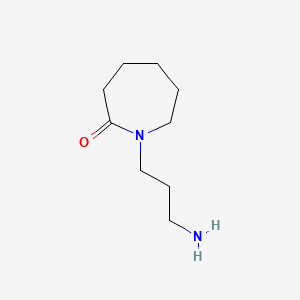

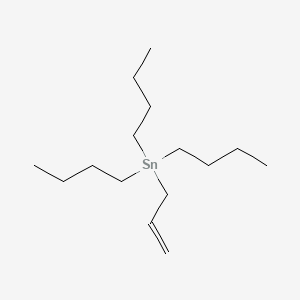

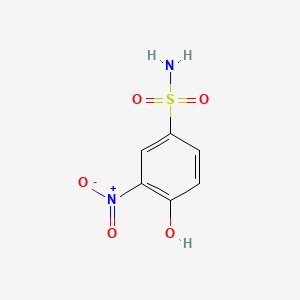

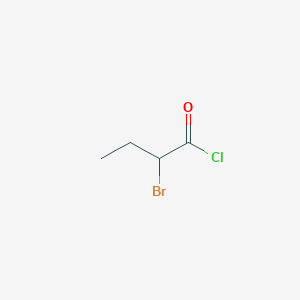

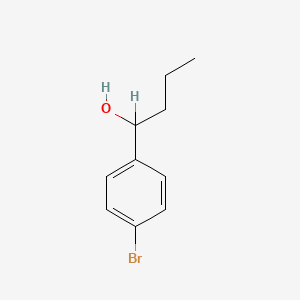

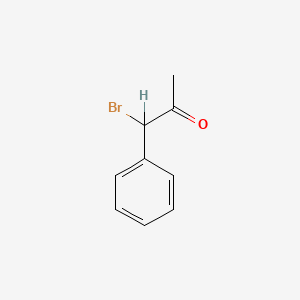

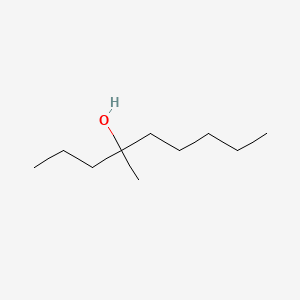

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

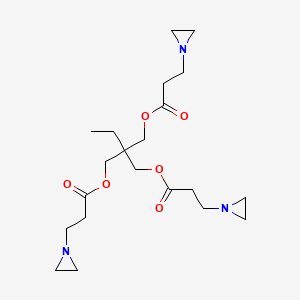

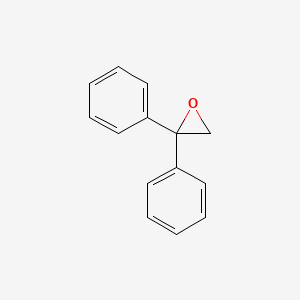

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.